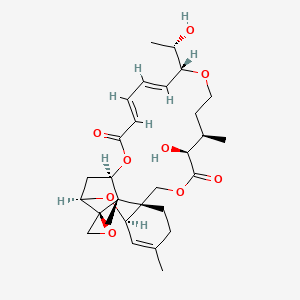

Isororidin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isororidin A is a highly cytotoxic macrocyclic trichothecene, a class of sesquiterpenoid secondary metabolites primarily produced by fungi. It was isolated from the fungus Myrothesium verrucaria, which is endophytic on the wild medicinal plant Datura stramonium . The compound has a molecular formula of C29H40O9 and is known for its severe toxicity to both animals and humans .

Méthodes De Préparation

Isororidin A can be isolated from natural sources such as the fungus Myrothesium verrucaria. The isolation process involves culturing the fungus and extracting the compound using various chromatographic techniques . The three-dimensional structure of this compound has been confirmed by X-ray crystallography

Analyse Des Réactions Chimiques

Isororidin A, like other macrocyclic trichothecenes, undergoes various chemical reactions. These include:

Oxidation: The presence of multiple hydroxyl groups in its structure makes it susceptible to oxidation reactions.

Reduction: The compound can undergo reduction reactions, particularly at the double bonds present in its structure.

Substitution: This compound can participate in substitution reactions, especially at the spiro-epoxide group and the macrocyclic ring.

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Isororidin A has several scientific research applications due to its biological properties:

Antifungal Activity: It has been shown to possess significant antifungal properties.

Antimalarial Activity: The compound exhibits antimalarial activity, making it a potential candidate for malaria treatment.

Antiviral Activity: This compound has demonstrated antiviral properties, which could be useful in developing antiviral drugs.

Anticancer Activity: Due to its cytotoxic nature, this compound is being studied for its potential use in cancer therapy.

Mécanisme D'action

The mechanism of action of Isororidin A involves its interaction with cellular components, leading to cell death. The compound targets the ribosomes, inhibiting protein synthesis, which is crucial for cell survival . This inhibition leads to apoptosis or programmed cell death. The spiro-epoxide group and the macrocyclic ring in the molecule are essential for its biological activity .

Comparaison Avec Des Composés Similaires

Isororidin A belongs to the subgroup of macrocyclic trichothecenes known as Roridoids. Similar compounds include:

Roridin A: An epimer of this compound, differing at position C-130 of the macrocyclic ring.

Verrucarin A: Another macrocyclic trichothecene with similar biological properties.

Trichoverroid: A biosynthetic precursor of macrocyclic trichothecenes.

This compound is unique due to its specific structural configuration and the presence of the spiro-epoxide group, which is crucial for its biological activity .

Propriétés

Numéro CAS |

84773-08-0 |

|---|---|

Formule moléculaire |

C29H40O9 |

Poids moléculaire |

532.6 g/mol |

Nom IUPAC |

(1R,3R,8R,12S,13R,17R,18E,20E,24R,25S,26S)-12-hydroxy-17-[(1S)-1-hydroxyethyl]-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,22-dione |

InChI |

InChI=1S/C29H40O9/c1-17-9-11-28-15-35-26(33)25(32)18(2)10-12-34-20(19(3)30)7-5-6-8-24(31)38-21-14-23(37-22(28)13-17)29(16-36-29)27(21,28)4/h5-8,13,18-23,25,30,32H,9-12,14-16H2,1-4H3/b7-5+,8-6+/t18-,19+,20-,21-,22-,23-,25+,27-,28-,29+/m1/s1 |

Clé InChI |

NSFWWJIQIKBZMJ-AJCAISIOSA-N |

SMILES isomérique |

C[C@@H]1CCO[C@H](/C=C/C=C/C(=O)O[C@@H]2C[C@@H]3[C@]4([C@]2([C@]5(CCC(=C[C@H]5O3)C)COC(=O)[C@H]1O)C)CO4)[C@H](C)O |

SMILES canonique |

CC1CCOC(C=CC=CC(=O)OC2CC3C4(C2(C5(CCC(=CC5O3)C)COC(=O)C1O)C)CO4)C(C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide](/img/structure/B14138279.png)

![2,3-Diphenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B14138290.png)

![7-Chloro-3,5-dimethyl-1-propyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B14138297.png)

![4-amino-5-cyclohexyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14138306.png)

![1-(3-Amino-4,6-dimethylthieno[2,3-B]pyridin-2-YL)ethanol](/img/structure/B14138314.png)

![1-[(Z)-Cyano-NNO-azoxy]-3-fluorobenzene](/img/structure/B14138333.png)

![3-(4-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide](/img/structure/B14138342.png)